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molecular formula C11H5BrClFN2 B8286499 4-bromo-1-chloro-8-fluoro-5H-pyrido[4,3-b]indole

4-bromo-1-chloro-8-fluoro-5H-pyrido[4,3-b]indole

Cat. No. B8286499
M. Wt: 299.52 g/mol
InChI Key: OPRZYPBMPAYJSR-UHFFFAOYSA-N
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Patent
US08518964B2

Procedure details

4-Bromo-8-fluoro-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one (1 gram) was suspended in 10 mL POCl3 and heated to 175° C. for 15 minutes in a microwave. The crude reaction mixture was poured over ice, neutralized with 12 M NaOH, extracted with EtOAc, washed with brine, dried over MgSO4, filtered, concentrated to dryness. The title compound was used without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]2[NH:8][C:9]3[CH:10]=[CH:11][C:12]([F:15])=[CH:13][C:14]=3[C:6]=2[C:5](=O)[NH:4][CH:3]=1.[OH-].[Na+].O=P(Cl)(Cl)[Cl:21]>>[Br:1][C:2]1[C:7]2[NH:8][C:9]3[CH:10]=[CH:11][C:12]([F:15])=[CH:13][C:14]=3[C:6]=2[C:5]([Cl:21])=[N:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CNC(C2=C1NC=1C=CC(=CC21)F)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
175 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
ADDITION
Type
ADDITION
Details
was poured over ice
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The title compound was used without further purification

Outcomes

Product
Name
Type
Smiles
BrC1=CN=C(C2=C1NC=1C=CC(=CC21)F)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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